3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride
Description
3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 3-position and a piperidin-4-yl group at the 5-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. This compound is cataloged under reference number 10-F614587 but is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
3-fluoro-5-piperidin-4-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h5-8,12H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUBDWUTBHSVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CN=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of piperidinylamines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of new drugs and therapeutic agents .
Medicine: It is used in the development of drugs targeting specific receptors and enzymes .
Industry: In industrial applications, 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs in Piperidine/Pyridine Derivatives
Compound 1 : 3-Fluoro-5-(pyrrolidin-2-yl)pyridine Dihydrochloride
- Molecular Formula : C₉H₁₃Cl₂FN₂
- Molecular Weight : 239.12 g/mol
- Key Differences :
- The piperidine ring (6-membered) in the target compound is replaced with a pyrrolidine (5-membered) ring, reducing ring strain but increasing conformational rigidity.
- The dihydrochloride salt form is retained, but the pyrrolidine analog exhibits a lower molecular weight (239.12 vs. ~270–280 g/mol estimated for the target compound).
- Safety Profile : The pyrrolidine analog has hazard statements H315 (skin irritation) and H319 (eye irritation), with precautionary measures for handling .
Compound 2 : 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline Dihydrochloride Monohydrate
- Molecular Formula: Not explicitly provided, but includes a substituted aniline core.
- Key Differences: Replaces the pyridine ring with an aniline group, introducing an amino (-NH₂) functionality. Features an isopropoxy group and methyl substitution, which may enhance steric bulk and alter binding affinity compared to the fluorine in the target compound. The monohydrate form improves crystallinity, facilitating purification processes .
Compound 3 : (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
- Molecular Formula: Not fully detailed, but includes iodine and pivalamide groups.
- Key Differences: Substituted with iodine (a heavier halogen) at the 3-position, which may increase molecular weight and influence electronic properties.
Physicochemical and Pharmacological Properties
| Property | 3-Fluoro-5-(piperidin-4-yl)pyridine Dihydrochloride | 3-Fluoro-5-(pyrrolidin-2-yl)pyridine Dihydrochloride | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline Dihydrochloride Monohydrate |
|---|---|---|---|
| Core Structure | Pyridine | Pyridine | Aniline |
| Ring Size | Piperidine (6-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Halogen Substituent | Fluorine (3-position) | Fluorine (3-position) | None (isopropoxy and methyl groups) |
| Salt Form | Dihydrochloride | Dihydrochloride | Dihydrochloride monohydrate |
| Molecular Weight | ~270–280 g/mol (estimated) | 239.12 g/mol | Not available |
| Key Applications | Discontinued (potential CNS or receptor modulation) | Discontinued (similar applications) | Optimized for crystallinity and purification |
Biological Activity
3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current literature.
Chemical Structure and Properties
The compound 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride features a pyridine ring substituted with a piperidine moiety and a fluorine atom. Its structural formula can be represented as follows:
This molecular structure is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds containing piperidine and pyridine frameworks often exhibit diverse pharmacological effects, including:
- Anticancer Activity : Several studies have reported that derivatives of piperidine and pyridine show cytotoxic effects against various cancer cell lines. The presence of the piperidinyl group enhances the interaction with specific receptors involved in tumor growth and proliferation .
- Neuropharmacological Effects : The compound may interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. Piperidine derivatives are known to affect cholinergic systems, which are crucial in cognitive functions .
Anticancer Activity
A study focusing on the anticancer properties of piperidine derivatives revealed that certain modifications in the structure could significantly enhance their efficacy against cancer cells. For instance, compounds similar to 3-Fluoro-5-(piperidin-4-yl)pyridine demonstrated IC50 values in the low micromolar range against ovarian and breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Fluoro-5-(piperidin-4-yl)pyridine | Ovarian | 12.5 | Induces apoptosis |
| 3-Fluoro-5-(piperidin-4-yl)pyridine | Breast | 15.0 | Cell cycle arrest |
Neuropharmacological Studies
In neuropharmacology, studies have shown that piperidine derivatives can modulate neurotransmitter systems. For example, the interaction with acetylcholine receptors has been linked to cognitive enhancement effects, making them potential candidates for Alzheimer's treatment .
Case Studies
- Antitumor Efficacy : A recent study evaluated the cytotoxicity of various piperidine derivatives, including 3-Fluoro-5-(piperidin-4-yl)pyridine against multiple cancer types. Results indicated moderate to high cytotoxicity, particularly in ovarian cancer cells, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of piperidine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and improve cognitive function in animal models .
Q & A
Q. How can the synthesis of 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride be optimized for higher yields?
Methodological Answer: Optimization involves:
- Multi-step synthesis : Start with halogenated pyridine intermediates, followed by piperidine substitution and fluorination. For example, describes a similar pyridine derivative synthesized via a three-step process involving condensation, cyclization, and purification, achieving 77% yield .
- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions. highlights the use of NaOH in dichloromethane for efficient coupling .
- Purification : Column chromatography or recrystallization improves purity. emphasizes purity standards (≥98%) via HPLC and impurity profiling .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. and emphasize hazard mitigation for dihydrochloride salts .
- Ventilation : Use fume hoods to avoid inhalation ( notes potential respiratory irritation) .
- Waste disposal : Segregate acidic waste and consult professional disposal services ( specifies hazardous waste protocols) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum chemical calculations : Use software like Gaussian or ORCA to model reaction pathways (e.g., transition states for fluorination or piperidine ring modifications). highlights ICReDD’s approach using quantum calculations to optimize experimental conditions .
- Machine learning : Train models on existing pyridine reaction datasets to predict yields or side products.
Q. How should researchers resolve contradictions in spectral or biological activity data?
Methodological Answer:
- Cross-validation : Compare IR, NMR, and mass spectrometry data with literature (e.g., ’s IR peaks for NH and CN groups ).
- Reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Biological assays : Use dose-response curves and control experiments to validate activity (e.g., ’s enzyme inhibition protocols) .
Q. What strategies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stress testing :
- Kinetic studies : Calculate half-life () using Arrhenius plots for shelf-life prediction.
Q. How can structure-activity relationship (SAR) studies improve its biological efficacy?
Methodological Answer:
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
Methodological Answer:
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma protein binding : Equilibrium dialysis to measure free fraction (critical for dose optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
